Cannabidiol is primarily sourced from the Cannabis sativa plant, particularly varieties cultivated for their high cannabidiol content and low tetrahydrocannabinol (THC) levels. It is classified as a non-psychoactive cannabinoid, distinguishing it from THC, which is responsible for the psychoactive effects associated with cannabis consumption. Cannabidiol belongs to a larger class of compounds known as cannabinoids, which interact with the endocannabinoid system in mammals.
In nature, cannabidiol is biosynthesized through a multi-step enzymatic process. The initial step involves the conversion of caprylic acid and malonyl-CoA into olivetolic acid via polyketide synthase and olivetolic acid cyclase enzymes. Subsequently, geranyl pyrophosphate is added to olivetolic acid by cannabigerolic acid synthase to produce cannabigerolic acid, which is then converted into various cannabinoids including cannabidiol by specific synthases such as cannabidiolic acid synthase .
Several synthetic methods have been developed to produce cannabidiol in the laboratory. One notable approach involves starting from olivetol and using a Friedel-Crafts reaction with chiral electrophiles to achieve stereoselectivity. Another method includes the use of Grignard reagents followed by transition metal-catalyzed cross-coupling reactions . The synthesis can also be achieved through multi-step processes involving various reactions such as bromination and condensation .
Cannabidiol has a molecular formula of CHO and a molecular weight of 314.46 g/mol. The structure consists of a phenolic ring connected to a branched aliphatic chain. The compound exhibits several functional groups including hydroxyl groups (-OH) that contribute to its biological activity. The stereochemistry of cannabidiol is crucial for its interaction with receptors in the body, with the natural form being the (–)-trans configuration .
Cannabidiol participates in various chemical reactions that can modify its structure and properties. These include:
These reactions are significant for developing derivatives that may possess enhanced therapeutic effects or improved pharmacokinetic properties .
Cannabidiol exerts its effects primarily through interaction with the endocannabinoid system, particularly by modulating the activity of cannabinoid receptors CB1 and CB2. Unlike THC, cannabidiol does not directly activate these receptors but influences their signaling pathways. It has been shown to inhibit the uptake of anandamide, an endogenous cannabinoid, thereby increasing its levels in the body. Additionally, cannabidiol exhibits anti-inflammatory properties through its action on various non-cannabinoid receptors such as serotonin receptors and vanilloid receptors .
Cannabidiol is a colorless to pale yellow viscous oil at room temperature. Its solubility varies depending on the solvent used; it is soluble in organic solvents like ethanol and insoluble in water. Key physical properties include:
These properties are essential for understanding its behavior in formulations and potential therapeutic applications .
Cannabidiol has garnered significant attention for its potential therapeutic applications across various fields:
Emerging studies continue to explore additional uses of cannabidiol in areas such as neuroprotection, cancer therapy adjuncts, and metabolic disorders .
CBD’s documented history spans millennia, with early evidence in Emperor Shen Nung’s pharmacopoeia (c. 2800 BC) describing cannabis preparations for ailments like rheumatism and pain [7] [10]. Ancient Indian texts (c. 1000 BC) further cataloged its use in treating epilepsy, inflammation, and infections, though without isolating individual compounds [7]. Modern scientific discovery began in 1940, when American chemist Roger Adams first isolated CBD from cannabis extract, though its structure remained uncharacterized [1] [9]. The pivotal breakthrough came in 1963–1964, when Israeli chemist Raphael Mechoulam elucidated CBD’s molecular structure and concurrently identified Δ9-tetrahydrocannabinol (THC), distinguishing CBD’s non-psychoactive properties from THC’s intoxicating effects [1] [5] [10]. This foundational work enabled targeted pharmacological studies, including Walter Loewe’s early animal experiments demonstrating CBD’s lack of behavioral excitation compared to THC [1] [9].
The compound’s legal status fluctuated alongside cannabis prohibition. The 1937 Marihuana Tax Act and 1970 U.S. Controlled Substances Act classified all cannabis forms—including CBD-rich hemp—as Schedule I substances, stifling research for decades [9] [10]. Renewed interest followed the 1988 discovery of CB1 receptors and the subsequent identification of the endocannabinoid system (ECS), providing a mechanistic framework for CBD’s actions [3] [9].
Table 1: Key Milestones in CBD Research History
Year | Event | Significance |
---|---|---|
2800 BC | First recorded medicinal use (China) | Cannabis listed in Shen Nung’s pharmacopoeia for pain/inflammation |
1940 | Isolation by Roger Adams | Initial identification of CBD as a distinct compound |
1963 | Structural elucidation by Raphael Mechoulam | Enabled targeted pharmacological studies and synthetic production |
1988 | Discovery of CB1 receptors | Revealed biological target for cannabinoids |
1992 | Identification of anandamide (endocannabinoid) | Confirmed existence of the endocannabinoid system (ECS) |
2018 | FDA approval of Epidiolex (CBD) for epilepsy | Validated CBD’s clinical efficacy in randomized trials |
CBD is a meroterpenoid (C₂₁H₃₀O₂) featuring a resorcinol core bonded to a monoterpene unit, classified as a prenylated polyketide [5]. It predominates in chemotype III hemp strains (THCA/CBDA ratio <1), contrasting with THC-dominant chemotype I plants [2] [5]. Biosynthesis initiates with olivetolic acid and geranyl pyrophosphate condensation, forming cannabigerolic acid (CBGA). CBGA undergoes oxidative cyclization via the CBDAS enzyme (cannabidiolic acid synthase) to produce CBDA, which decarboxylates to CBD upon heating or prolonged storage [2] [5].
Concentrations vary significantly across plant tissues:
Ecologically, CBD functions as a phytochemical defense compound. Whole-plant studies show reduced aphid (Phorodon cannabis) fecundity on high-CBD cultivars, though artificial diet assays paradoxically increased reproduction, suggesting synergistic interactions with terpenes or other cannabinoids in vivo [8]. CBD also modulates plant stress responses, indirectly influencing secondary metabolite production via phytohormone pathways (e.g., jasmonic acid upregulation) [8].
Table 2: Major Cannabinoids in Cannabis sativa and Their Characteristics
Cannabinoid | Molecular Formula | Molecular Weight | Primary Plant Source | Biological Significance |
---|---|---|---|---|
Cannabidiol (CBD) | C₂₁H₃₀O₂ | 314.46 | Female inflorescences | Non-psychoactive; anti-inflammatory, anticonvulsant |
Δ9-THC | C₂₁H₃₀O₂ | 314.55 | Female inflorescences | Psychoactive; analgesic |
CBDA | C₂₂H₃₀O₄ | 358.47 | Fresh flowers | CBD precursor; COX-2 inhibitor |
CBG | C₂₁H₃₂O₂ | 316.48 | All aerial parts | Antibacterial precursor |
THCP | C₂₃H₃₄O₂ | 342.52 | Trace amounts in flowers | High-affinity CB1 agonist |
CBD research has progressed through three distinct phases:
Clinical validation culminated in the 2018 FDA approval of Epidiolex for Dravet syndrome and Lennox-Gastaut syndrome, confirming CBD’s efficacy in randomized trials [4]. Current research explores novel mechanisms, including CBD’s influence on non-canonical receptors (GPR55 antagonism) and epigenetic modulation [3] [5].
Table 3: Evolution of CBD Research Methodologies
Era | Primary Methods | Key Limitations | Major Discoveries |
---|---|---|---|
Pre-1963 | Botanical descriptions; crude extracts | Unstandardized materials; variable potency | General analgesic/anticonvulsant effects |
1963–1990s | Compound isolation; animal bioassays | Limited receptor knowledge | CBD structure; differentiation from THC |
1990s–2010s | Receptor binding assays; knockout mice | In vitro/in vivo translation gaps | ECS role; CBD effects on TRPV1/5-HT1A |
2010s–Present | GWAS; omics; randomized trials | Need for large-scale human data | Genetic markers for CBD synthesis; Epidiolex approval |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7